N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-6-14(7-9-15)10-12-20-18(22)11-13-21-16-4-2-3-5-17(16)25-19(21)23/h2-9H,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUBPNBAKGHLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Attachment of the Propanamide Group: The benzoxazole intermediate is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanamide linkage.
Introduction of the Methoxyphenethyl Group: Finally, the methoxyphenethyl group is introduced through a nucleophilic substitution reaction using a suitable halide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the carbonyl group in the benzoxazole ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is of significant interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Molecular Properties
- Molecular Weight : Calculated to be approximately 300 g/mol.
- CAS Number : Not explicitly listed in the search results but can be derived from its structural formula.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:
- Anticancer Activity : Studies have shown that derivatives of oxazoles can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to protect neuronal cells against oxidative stress and neuroinflammation, potentially aiding in conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound has been explored, with modifications leading to derivatives that enhance bioactivity or selectivity towards specific targets.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Neuroprotective | |
| Compound C | Enzyme Inhibitor |
Table 2: Synthesis Pathways
| Step | Reagents Used | Yield (%) |
|---|---|---|
| 1 | Methoxyphenethylamine + Oxazole | 85 |
| 2 | Propanoyl chloride + Intermediate | 90 |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related oxazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, a compound structurally similar to this compound was shown to reduce markers of oxidative stress and improve cognitive function in treated animals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzoxazole moiety may play a key role in binding to these targets, while the methoxyphenethyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzoxazolone Derivatives
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide
- Structure : The benzoxazolone core is retained, but the 4-methoxyphenethyl group is replaced with a 4-sulfamoylphenyl substituent.
- Synthesis : Prepared via HBTU-mediated coupling in DMSO with 78% yield .
- Application : Sulfonamide derivatives are often explored for antimicrobial or diuretic activity, diverging from the methoxyphenethyl variant’s likely CNS focus.
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide
- Structure : Features a trifluoromethylphenyl group instead of methoxyphenethyl.
- Properties : The electron-withdrawing CF₃ group enhances metabolic stability and alters electronic properties.
- Activity : Demonstrated 43% yield and confirmed structure via HRMS and NMR .
- Comparison : The trifluoromethyl group may improve resistance to oxidative metabolism compared to the methoxy group.
Phenethylamine-Based Analogues
N-(3,3-Diphenylpropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structure : Substitutes 4-methoxyphenethyl with a bulky diphenylpropyl group.
- Impact : Increased steric hindrance may reduce binding affinity to target proteins but improve selectivity .
- Application : Such lipophilic groups are common in protease inhibitors or receptor antagonists.
N-Methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (NBMP)
Hydrazide and Heterocyclic Derivatives
N′-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide
- Structure : Replaces the propanamide chain with a hydrazide linked to a furan ring.
- Properties : The hydrazide group facilitates metal chelation, useful in catalytic or antimicrobial applications.
- Yield : Synthesized in 74% yield with a lower melting point (158–160°C) than the methoxyphenethyl analogue .
3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Immunoproteasome Inhibition
- Target Compound: 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide derivatives (e.g., Compound 11 in ) show β1i and β5i immunoproteasome inhibition (18% and 10%, respectively).
- Comparison : The addition of the 4-methoxyphenethyl group may modulate inhibitory potency by altering steric or electronic interactions with proteasome subunits .
TSPO Ligand Development
- NBMP and PBPA : Benzoxazolone-based TSPO ligands like NBMP exhibit high selectivity and improved pharmacokinetics due to naphthalene or pyridylmethyl groups .
- Methoxyphenethyl Variant : The methoxy group’s moderate lipophilicity could balance brain uptake and plasma clearance, making it a candidate for SPECT imaging probes.
Coupling Reactions
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | LogP (Predicted) |
|---|---|---|---|
| N-(4-Methoxyphenethyl)-propanamide* | Not reported | Not reported | ~3.2 |
| 3-(2-Oxobenzo[d]oxazol-3-yl)-N-(4-sulfamoylphenyl)propanamide | 252–254 | 78 | ~1.8 |
| N-(3,3-Diphenylpropyl)-propanamide | Not reported | Not reported | ~5.1 |
| N′-(Furan-2-ylmethylene)-hydrazide | 158–160 | 74 | ~2.4 |
*Predicted properties based on structural analogues.
Biological Activity
N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic compound belonging to the class of benzoxazole derivatives. Its unique structure, characterized by the presence of both a methoxyphenethyl group and a benzoxazole moiety, suggests potential pharmacological properties that warrant detailed investigation.
Chemical Structure and Synthesis
The compound can be represented by the following IUPAC name:
- IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
The synthesis typically involves:
- Formation of the Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative.
- Attachment of the Propanamide Group : Reaction with a propanoyl chloride derivative.
- Introduction of the Methoxyphenethyl Group : Nucleophilic substitution using a suitable halide derivative.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The benzoxazole moiety is believed to play a critical role in binding to molecular targets, while the methoxyphenethyl group may influence the compound's pharmacokinetics and overall therapeutic efficacy.
Pharmacological Properties
Research indicates that benzoxazole derivatives exhibit diverse biological activities, including:
- Anticancer Activity : Similar compounds have shown significant inhibitory effects on cancer cell growth, particularly in colon cancer models. For instance, analogs of benzoxazole have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of death receptor expression .
- Antimicrobial Properties : Some benzoxazole derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapies.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)benzoxazole | Benzoxazole core | Anticancer and antimicrobial |
| N-(4-methoxyphenethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)butanamide | Longer carbon chain in propanamide group | Potentially similar anticancer effects |
| 2-(4-Chlorophenyl)benzoxazole | Chlorine substitution | Antimicrobial and anticancer |
This table highlights how variations in structure can influence biological activity, suggesting that this compound may offer distinct therapeutic benefits compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the anticancer potential of related compounds. For example, one study evaluated the effects of a related compound on colon cancer cell lines, demonstrating that treatment led to increased apoptosis and upregulation of death receptors DR5 and DR6. Such findings underscore the potential for benzoxazole derivatives in cancer therapy .
Additionally, ongoing research is exploring the pharmacokinetic profiles and safety profiles of these compounds in preclinical models to better understand their therapeutic windows and possible side effects.
Q & A
Q. What are the common synthetic routes for N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide and its derivatives?
The compound is typically synthesized through a multi-step process involving esterification, hydrazide formation, and condensation reactions. For example:
- Esterification : Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate is prepared by refluxing the corresponding acid with methanol and catalytic sulfuric acid .
- Hydrazide formation : The ester intermediate reacts with hydrazine monohydrate in 2-propanol to yield hydrazide derivatives .
- Condensation : Hydrazides undergo reactions with aldehydes (e.g., aromatic or heterocyclic) in propan-2-ol with glacial acetic acid to form N’-benzylidene hydrazides .
Q. Which spectroscopic and analytical methods are routinely employed to confirm the structure of this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To map hydrogen and carbon environments, such as δ 169.67–169.92 ppm for carbonyl groups in benzoxazolone derivatives .
- FT-IR : Identifies functional groups like C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 365.1108, observed 365.1109) .
- Elemental analysis : Confirms C, H, N percentages within ±0.4% of theoretical values .
Q. What are the primary biological targets explored for this compound in initial screenings?
Early studies focus on:
- Immunoproteasome inhibition : Subunits β1i (18% inhibition) and β5i (10%) at 10 µM, measured via fluorogenic substrate assays .
- Neuroprotective activity : FoxO1 agonism to reduce Aβ levels via BACE1 downregulation, with IC₅₀ values in µM ranges .
- Antibacterial potential : Hydrazide derivatives (e.g., compound 21 ) show activity against Gram-positive pathogens via MIC assays .
Advanced Research Questions
Q. How can researchers optimize synthesis yields for hydrazide derivatives of this compound?
Key strategies include:
- Solvent selection : 2-Propanol improves hydrazide formation yields (up to 88%) compared to polar aprotic solvents .
- Catalysis : Glacial acetic acid (1–5 mol%) enhances condensation rates with aldehydes .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) resolves byproducts in bivalent ligand synthesis (yields 48–67%) .
Q. What structural modifications enhance inhibitory activity against the immunoproteasome?
SAR insights from related analogs suggest:
- Benzoxazolone core retention : Critical for β1i/β5i binding; substitution reduces activity .
- Phenethyl side chains : Electron-donating groups (e.g., 4-methoxy) improve solubility and interaction with catalytic Thr1 residues .
- Bivalent ligands : Compounds with dual benzoxazolone moieties (e.g., 5a , 5o ) show synergistic inhibition but require spacer length optimization (C3–C6 chains) .
Q. How should contradictory activity data across biological assays be analyzed?
Discrepancies may arise from:
- Assay conditions : Variability in substrate concentrations (e.g., fluorogenic vs. cellular assays for immunoproteasome inhibition) .
- Enzyme isoforms : β5i inhibition (10%) vs. BACE1 (IC₅₀ = 2.3 µM) highlights target specificity .
- Structural analogs : Trifluoromethyl substitutions (e.g., compound 3 ) increase potency by 1.5-fold due to enhanced hydrophobic interactions .
Q. What methodologies are recommended for designing bivalent ligands with this scaffold?
- Linker optimization : Piperazine or alkyl spacers (C4–C6) balance flexibility and rigidity, as seen in compounds 5a and 5q (49–54% yields) .
- Heterocycle variation : Replacing benzoxazolone with benzothiazolone (e.g., 5b ) alters selectivity but requires NMR-guided structural validation .
- Biological testing : Dual-target inhibition assays (e.g., β1i/β5i) combined with molecular docking to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
